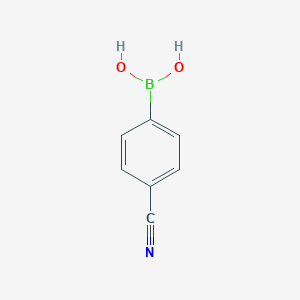

4-Cyanophenylboronic acid

Descripción general

Descripción

Ácido 4-cianofenilborónico: es un compuesto orgánico con la fórmula molecular C7H6BNO2 . Es un derivado del ácido fenilborónico, donde un grupo ciano está unido a la posición para del anillo fenilo. Este compuesto es ampliamente utilizado en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, debido a su capacidad para formar enlaces carbono-carbono de manera eficiente .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

El ácido 4-cianofenilborónico se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción de 4-bromobenzonitrilo con un éster borónico en presencia de un catalizador de paladio. La reacción generalmente se lleva a cabo en condiciones suaves, lo que la hace adecuada para la síntesis a gran escala .

Métodos de Producción Industrial:

En entornos industriales, la producción de ácido 4-cianofenilborónico a menudo involucra el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el producto deseado con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones:

El ácido 4-cianofenilborónico se somete a diversas reacciones químicas, que incluyen:

Acoplamiento Cruzado de Suzuki-Miyaura: Esta reacción implica el acoplamiento de ácido 4-cianofenilborónico con haluros de arilo en presencia de un catalizador de paladio y una base.

Hidroxilación Oxidativa: Esta reacción convierte el grupo ácido borónico en un grupo hidroxilo, lo que da como resultado la formación de 4-cianofenol.

Trifluorometilación: Esta reacción introduce un grupo trifluorometilo en el anillo fenilo, mejorando las propiedades químicas del compuesto.

Reactivos y Condiciones Comunes:

Catalizadores de Paladio: Utilizados en reacciones de acoplamiento cruzado de Suzuki-Miyaura.

Bases: Como carbonato de potasio o hidróxido de sodio, utilizadas para facilitar las reacciones.

Agentes Oxidantes: Como peróxido de hidrógeno, utilizados en la hidroxilación oxidativa.

Productos Principales:

Compuestos Biarilicos: Formados mediante el acoplamiento cruzado de Suzuki-Miyaura.

4-Cianofenol: Formado mediante hidroxilación oxidativa.

Derivados Trifluorometilados: Formados mediante trifluorometilación.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Cyanophenylboronic acid is predominantly used as a reagent in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, this compound was successfully employed to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields, demonstrating the compound's effectiveness as a coupling partner with aryl halides .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Example: Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. For instance, modifications to the boronic acid moiety have led to compounds with enhanced activity against breast cancer cells .

Quorum Sensing Inhibition

Recent studies have explored the role of boronic acids, including this compound, as inhibitors of bacterial quorum sensing. This mechanism is crucial for bacterial communication and biofilm formation.

Case Study: Inhibition of Vibrio harveyi

A study demonstrated that this compound inhibits quorum sensing in Vibrio harveyi, reducing bioluminescence and biofilm formation. This suggests potential applications in developing antimicrobial agents that disrupt bacterial communication .

Material Science

This compound is also utilized in material science for synthesizing functional materials.

Application: Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance their properties. For example, its inclusion can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Electrochemical Studies

Electrochemical properties of this compound have been investigated, revealing its potential as an electroactive material.

Findings: Reversible Oxidation

In electrochemical studies, it was found that this compound undergoes reversible one-electron oxidation, making it suitable for applications in sensors and energy storage devices .

Mecanismo De Acción

El mecanismo de acción principal del ácido 4-cianofenilborónico involucra su capacidad para participar en reacciones de acoplamiento cruzado. El grupo ácido borónico interactúa con catalizadores de paladio para formar un complejo paladio-boro, que se somete a transmetalación con un haluro de arilo. Este proceso da como resultado la formación de un nuevo enlace carbono-carbono, lo que lleva al producto deseado .

Comparación Con Compuestos Similares

Compuestos Similares:

Ácido Fenilborónico: Carece del grupo ciano, lo que lo hace menos reactivo en ciertas reacciones.

Ácido 4-Metoxifenilborónico: Contiene un grupo metoxilo en lugar de un grupo ciano, lo que lleva a diferentes reactividad y aplicaciones.

Ácido 4-Formilfenilborónico: Contiene un grupo formilo, que altera sus propiedades químicas y reactividad.

Singularidad:

El ácido 4-cianofenilborónico es único debido a la presencia del grupo ciano, que aumenta su reactividad y permite la formación de moléculas más complejas. Esto lo convierte en un compuesto valioso en diversos campos, que incluyen la síntesis orgánica, la química medicinal y la ciencia de los materiales .

Actividad Biológica

4-Cyanophenylboronic acid (CAS Number: 126747-14-6) is an aryl boronic acid that has garnered attention due to its diverse biological activities and applications in chemical synthesis. This article explores its biological activity, including its mechanisms, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 146.94 g/mol

- Appearance : White to yellow powder

- Solubility : Soluble in methanol

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, influencing biological pathways.

Key Mechanisms:

- Quorum Sensing Inhibition : Research indicates that boronic acids, including this compound, can inhibit quorum sensing in bacteria such as Vibrio harveyi. This inhibition disrupts communication among bacterial populations, potentially leading to reduced virulence and biofilm formation .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes, including kinases, which play critical roles in cell signaling pathways. For instance, it serves as a precursor for Tpl2 kinase inhibitors .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Applications in Medicinal Chemistry

This compound is utilized extensively in the synthesis of various biologically active compounds. Its role as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is particularly notable.

Notable Applications:

- Synthesis of Thrombin Receptor Antagonists : It has been used to synthesize Himabacine analogs, which are potential antiplatelet agents .

- Antimalarial Compounds : The compound is involved in the development of antimalarial drugs through cross-coupling reactions .

- P2X7 Antagonists : It is also a precursor for synthesizing P2X7 antagonists, which are being explored for pain management therapies .

Research Findings and Case Studies

Several studies highlight the biological activity and applications of this compound:

Propiedades

IUPAC Name |

(4-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBAHYWORUOILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370217 | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126747-14-6 | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126747-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.